molecular formula C24H27N5O2 B2494614 8-(benzyl(methyl)amino)-1,3-dimethyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione CAS No. 378198-65-3

8-(benzyl(methyl)amino)-1,3-dimethyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2494614
CAS No.: 378198-65-3
M. Wt: 417.513
InChI Key: SCZDJTJZWWSZSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(benzyl(methyl)amino)-1,3-dimethyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C24H27N5O2 and its molecular weight is 417.513. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

8-(Benzyl(methyl)amino)-1,3-dimethyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. With a molecular formula of C18H23N5O2 and a molecular weight of approximately 341.41 g/mol, this compound features a complex structure that includes a purine backbone modified by various functional groups. This article explores its biological activity, including anticancer properties, mechanisms of action, and relevant research findings.

The compound's structure contributes to its biological activity through specific interactions with biological targets. The presence of the benzyl(methyl)amino group and the 3-phenylpropyl group enhances its lipophilicity and ability to penetrate cellular membranes.

PropertyValue
Molecular FormulaC18H23N5O2
Molecular Weight341.41 g/mol
LogP2.9
Hydrogen Bond Donors0
Hydrogen Bond Acceptors4

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro tests have demonstrated its efficacy against various cancer cell lines, particularly breast cancer (MCF-7) and melanoma (A-375).

Case Studies

  • Study on Anticancer Properties :
    • Cell Lines Tested : MCF-7 and A-375.
    • IC50 Values :
      • A-375: IC50 = 323 ± 2.6 μM.
      • MCF-7: IC50 = 175 ± 3.2 μM.
    • Comparison with Methotrexate : The compound exhibited stronger activity than methotrexate (MTX), which had IC50 values of 418 ± 2 μM for A-375 and 343 ± 3.6 μM for MCF-7 .
  • Toxicity Assessment :
    • Normal cell line HEK-293 was used for toxicity screening.
    • Notable IC50 values were observed:
      • Compound 12j: IC50 = 418 ± 2.4 μM.
      • MTX: IC50 = 199 ± 2.4 μM.
    • These results suggest that while the compound is effective against cancer cells, it shows relatively low toxicity towards normal cells .

The biological activity of this compound is largely attributed to its interaction with specific enzymes and receptors:

  • Enzyme Inhibition : The compound has shown binding affinities to critical enzymes such as B-RAF kinase and human dihydrofolate reductase (hDHFR), which are involved in cancer cell proliferation .
  • Receptor Modulation : It may also modulate receptor functions that influence cell survival and apoptosis pathways.

In Silico Studies

In silico assessments have been conducted to predict the pharmacokinetic properties and molecular interactions of the compound:

  • ADMET Properties : Most compounds derived from this class obey Lipinski's rule of five, indicating good bioavailability.
  • Docking Studies : Computational docking studies have revealed strong binding affinities to target proteins, supporting the observed biological activities .

Properties

IUPAC Name

8-[benzyl(methyl)amino]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O2/c1-26(17-19-13-8-5-9-14-19)23-25-21-20(22(30)28(3)24(31)27(21)2)29(23)16-10-15-18-11-6-4-7-12-18/h4-9,11-14H,10,15-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCZDJTJZWWSZSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N(C)CC3=CC=CC=C3)CCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.